![molecular formula C15H10FNO2S B5784578 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5784578.png)
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as FPSA, is a chemical compound that has been found to have potential applications in scientific research. This compound is a nitrile derivative of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylate and has been synthesized through various methods. FPSA has been shown to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects.
Scientific Research Applications
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have potential applications in scientific research, particularly in the field of enzyme inhibition. This compound has been shown to inhibit various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile involves the inhibition of specific enzymes. This compound has been shown to bind to the active site of enzymes, leading to the inhibition of their activity. 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have a higher affinity for certain enzymes, such as tyrosinase, which makes it a potential inhibitor for the treatment of skin disorders.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile a potential treatment for skin disorders, such as hyperpigmentation. 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance. This makes 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile a potential treatment for diseases such as glaucoma and epilepsy. Additionally, 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters. This makes 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile a potential treatment for diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. This compound has been shown to have high purity and stability, which makes it ideal for use in experiments. Additionally, 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has a well-defined mechanism of action, which makes it easier to study its effects. However, there are also limitations to the use of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments. This compound has been found to be toxic in high doses, which makes it important to use caution when handling it. Additionally, 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile has not been extensively studied in vivo, which makes it important to conduct further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile. One potential direction is to study the effects of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile on other enzymes and pathways. This could lead to the development of new treatments for various diseases. Another potential direction is to study the safety and efficacy of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile in vivo. This could lead to the development of new drugs that are safer and more effective than current treatments. Additionally, further research could be conducted to optimize the synthesis method for 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile, which could lead to higher yields and lower costs.
Synthesis Methods
3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through various methods, including the reaction of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylate with sodium cyanide and acetic acid. Another method involves the reaction of 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylate with hydroxylamine hydrochloride and potassium carbonate. These methods have been shown to yield high purity 3-(3-fluorophenyl)-2-(phenylsulfonyl)acrylonitrile.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-13-6-4-5-12(9-13)10-15(11-17)20(18,19)14-7-2-1-3-8-14/h1-10H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBJGCDTHLMAT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.